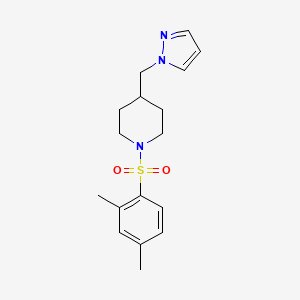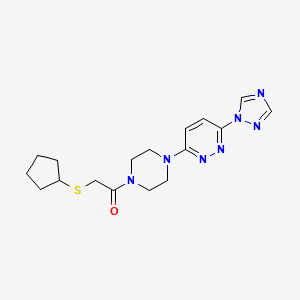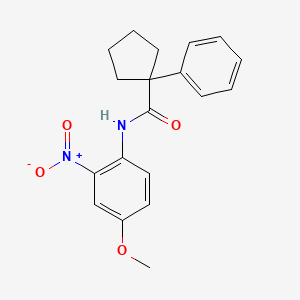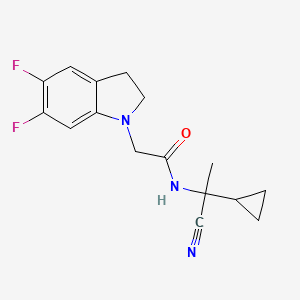
4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . Attached to this ring is a sulfonyl group linked to a 2,4-dimethylphenyl group, and a pyrazolyl group. The CAS number of this compound is 1396805-54-1.
Aplicaciones Científicas De Investigación
Molecular Interaction and Antagonist Activity
4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine and its analogs have been extensively studied for their interactions with the CB1 cannabinoid receptor, demonstrating potent antagonist activity. Through molecular orbital methods and conformational analysis, distinct conformations around the pyrazole C3 substituent have been identified, contributing to the understanding of the steric binding interactions with the receptor. This research highlights the antagonist activity of such compounds towards the CB1 cannabinoid receptor, suggesting potential applications in studying cannabinoid receptor functions and developing therapeutic agents (J. Shim et al., 2002).
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives related to 4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine have been reported, with studies focusing on the crystallization and molecular structure of such compounds. This research contributes to the development of new chemical entities with potential applications in medicinal chemistry and drug discovery (S. Naveen et al., 2015).
Antimicrobial and Anticancer Activities
Derivatives of 4-((1H-pyrazol-1-yl)methyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine have been synthesized and tested for their antimicrobial activities. Some compounds have shown significant activities against various pathogens, highlighting their potential as antimicrobial agents. Additionally, anticancer evaluations have demonstrated the efficacy of certain compounds in inhibiting cancer cell growth, suggesting their use in cancer research and therapy (Y. Ammar et al., 2004; Kostyantyn Turov, 2020).
Ligand Binding and Selectivity
The compound and its analogs have been studied for their binding affinities and selectivity towards human dopamine receptors, specifically the D4 receptor. These studies have contributed to the understanding of the structure-activity relationships and the development of compounds with improved selectivity for therapeutic applications (M. Rowley et al., 1997).
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-14-4-5-17(15(2)12-14)23(21,22)20-10-6-16(7-11-20)13-19-9-3-8-18-19/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAGBVGHFOQLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2598391.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2598393.png)
![methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2598394.png)






![1-[2-(3,4-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B2598403.png)
![5-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2598405.png)
![(Z)-methyl 2-(6-((3-nitrobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2598409.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2598410.png)
![1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2598412.png)